

Ruxolitinib's Kinase Selectivity Profile: A Comparative Guide

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Compound of Interest

Compound Name: *Jak-IN-20*

Cat. No.: *B12429672*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. By examining its interactions with a broad panel of kinases, this document offers valuable insights for researchers engaged in drug discovery and development, enabling a more informed assessment of Ruxolitinib's therapeutic potential and off-target effects.

Comparative Analysis of Kinase Inhibition

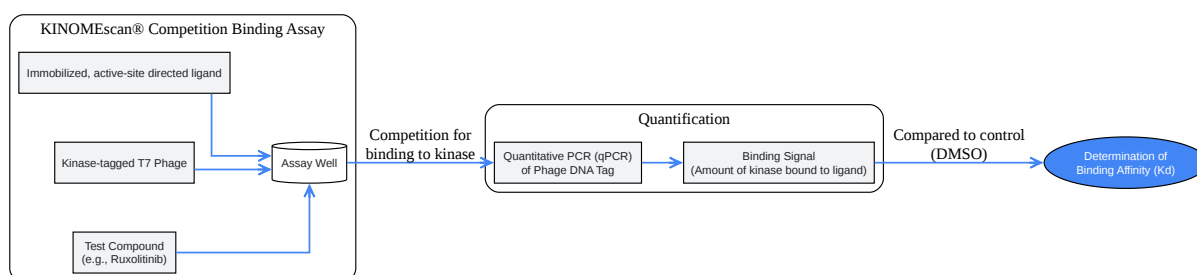
Ruxolitinib is a selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that regulates immune cell development, proliferation, and activation.^[1] Dysregulation of this pathway is implicated in various inflammatory and myeloproliferative disorders.^[2] Ruxolitinib exerts its therapeutic effects by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling.

To assess its selectivity, Ruxolitinib was screened against a panel of 456 human kinases using the KINOMEScan® platform. The following table summarizes the binding affinities (Kd) for the most potently inhibited kinases. Lower Kd values indicate stronger binding.

Target Kinase	Gene Symbol	Binding Affinity (Kd in nM)
Janus kinase 2	JAK2	0.0
Tyrosine kinase 2	TYK2	0.9
Janus kinase 3	JAK3	2.0
Janus kinase 1	JAK1	3.4
Mitogen-activated protein kinase kinase kinase 2	MAP3K2	41.0
Calcium/calmodulin-dependent protein kinase II alpha	CAMK2A	46.0
Rho associated coiled-coil containing protein kinase 2	ROCK2	52.0
Rho associated coiled-coil containing protein kinase 1	ROCK1	60.0
Doublecortin like kinase 1	DCAMKL1	68.0
Death associated protein kinase 1	DAPK1	72.0
Death associated protein kinase 3	DAPK3	89.0
Calcium/calmodulin-dependent protein kinase II delta	CAMK2D	90.0
Leucine rich repeat kinase 2 (G2019S)	LRRK2	90.0
Death associated protein kinase 2	DAPK2	97.0
Cyclin G associated kinase	GAK	99.0
Calcium/calmodulin-dependent protein kinase II gamma	CAMK2G	100.0

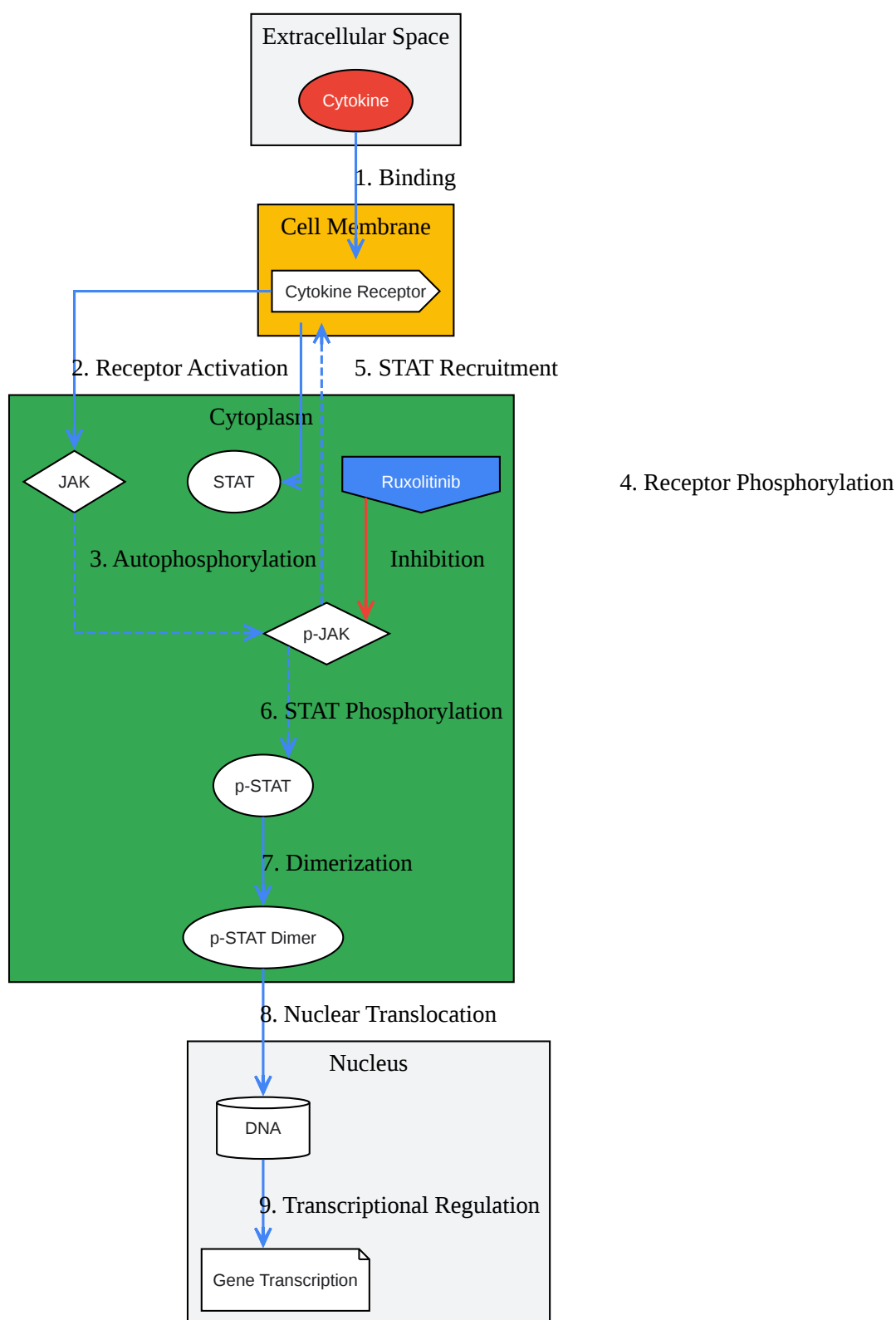
Visualizing Key Pathways and Processes

To better understand the experimental context and the biological pathway targeted by Ruxolitinib, the following diagrams illustrate the KINOMEScan® experimental workflow and the JAK-STAT signaling cascade.



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KINOMEScan® Experimental Workflow



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JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

KINOMEScan® Assay Methodology

The cross-reactivity of Ruxolitinib was determined using the KINOMEScan® screening platform, which employs a competition binding assay. This methodology quantitatively measures the binding of a test compound to a large panel of kinases.

The core principle of the assay involves the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase of interest. Each kinase is tagged with a unique DNA identifier and expressed on a T7 bacteriophage.

Assay Steps:

- **Assay Preparation:** The kinase-tagged phages, the test compound (Ruxolitinib), and the immobilized ligand are combined in the wells of a microtiter plate.
- **Competition Binding:** The test compound and the immobilized ligand compete for binding to the active site of the kinase. The amount of kinase-tagged phage that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
- **Quantification:** After an incubation period to reach equilibrium, the unbound phage is washed away. The amount of phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the unique DNA tag.
- **Data Analysis:** The binding signal is compared to a control (DMSO) to determine the percentage of inhibition. The dissociation constant (K_d) is then calculated from an 11-point, three-fold serial dilution of the test compound, providing a quantitative measure of the binding affinity. A lower K_d value signifies a stronger interaction between the compound and the kinase.[3]

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